![molecular formula C10H15NO B13946068 1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one CAS No. 99803-20-0](/img/structure/B13946068.png)
1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-methyl-2-azabicyclo[222]oct-5-en-6-yl)- is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)- can be compared with other similar compounds, such as:
Ethanone, 1-(2-azabicyclo[2.2.2]oct-5-en-6-yl)-: Lacks the methyl group, which may result in different chemical and biological properties.
Ethanone, 1-(2-methyl-2-azabicyclo[2.2.2]oct-5-yl)-: Lacks the double bond in the bicyclic structure, potentially affecting its reactivity and interactions.
The uniqueness of Ethanone, 1-(2-methyl-2-azabicyclo[22
Propriétés
Numéro CAS |
99803-20-0 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(2-methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-7(12)9-5-8-3-4-10(9)11(2)6-8/h5,8,10H,3-4,6H2,1-2H3 |
Clé InChI |
DFSHLFSXLBOUOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2CCC1N(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


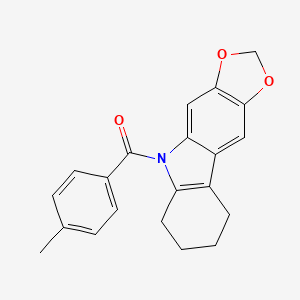
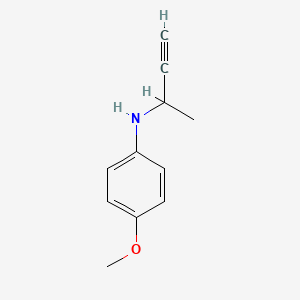

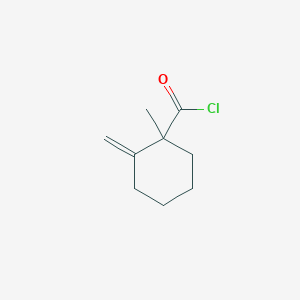

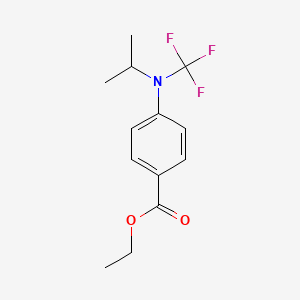
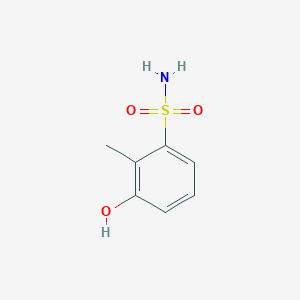
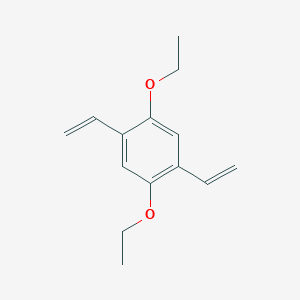



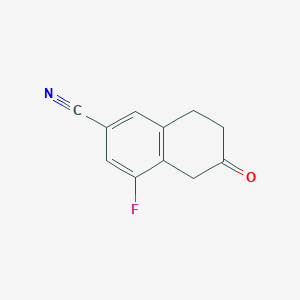
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)

